2,2'-[(3-Aminopropyl)azanediyl]diacetic acid
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Overview
Description
2,2’-[(3-Aminopropyl)azanediyl]diacetic acid is an organic compound with the molecular formula C8H16N2O4. It is a derivative of glycine, where the amines are linked through a propyl chain. This compound is known for its chelating properties, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Aminopropyl)azanediyl]diacetic acid typically involves the reaction of glycine derivatives with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 2,2’-[(3-Aminopropyl)azanediyl]diacetic acid involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Aminopropyl)azanediyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2,2’-[(3-Aminopropyl)azanediyl]diacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[(3-Aminopropyl)azanediyl]diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen atoms, which can coordinate with the metal centers. This chelation process is crucial for its applications in metal ion transport, storage, and stabilization .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminediacetic acid: Similar in structure but with an ethylene linkage instead of a propyl chain.
Iminodiacetic acid: Contains two carboxymethyl groups attached to a nitrogen atom.
Nitrilotriacetic acid: Has three carboxymethyl groups attached to a nitrogen atom.
Uniqueness
2,2’-[(3-Aminopropyl)azanediyl]diacetic acid is unique due to its propyl linkage, which provides different steric and electronic properties compared to its similar compounds. This uniqueness allows it to form specific complexes and exhibit distinct reactivity patterns .
Properties
IUPAC Name |
2-[3-aminopropyl(carboxymethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-2-1-3-9(4-6(10)11)5-7(12)13/h1-5,8H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVITJBQEFADIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630100 |
Source
|
Record name | 2,2'-[(3-Aminopropyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63524-95-8 |
Source
|
Record name | 2,2'-[(3-Aminopropyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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